molecular formula C13H12N2O4S B6522665 4-(2-aminobenzenesulfonamido)benzoic acid CAS No. 2549004-84-2

4-(2-aminobenzenesulfonamido)benzoic acid

Cat. No.: B6522665
CAS No.: 2549004-84-2
M. Wt: 292.31 g/mol
InChI Key: FAJKNSKVQNDOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminobenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an amino group attached to a benzenesulfonamide moiety, which is further connected to a benzoic acid group. It is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminobenzenesulfonamido)benzoic acid typically involves the sulfonation of ortho-toluene followed by a series of reactions to introduce the amino and benzoic acid groups. One common method involves dissolving ortho-toluene in fuming sulfuric acid and adding 65% fuming sulfuric acid to carry out sulfonation, resulting in 2-nitro-4-toluene sulfonic acid. This intermediate undergoes auto-oxidation reduction under alkaline conditions to produce 2-amino-4-sulfobenzoic acid .

Industrial Production Methods

In industrial settings, the production of 2-amino-4-sulfobenzoic acid can be scaled up using similar reaction conditions. The process involves dissolving ortho-nitro toluene in bright sulfuric acid at 25-85°C, followed by sulfonation with oleum. The resulting 2-nitro-4-sulfonic toluene is then subjected to auto-oxidation reduction in basic conditions at 60-130°C to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides and benzoic acid derivatives, which can exhibit enhanced antimicrobial and anticancer properties .

Scientific Research Applications

4-(2-aminobenzenesulfonamido)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-aminobenzenesulfonamido)benzoic acid involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(2-aminophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJKNSKVQNDOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.